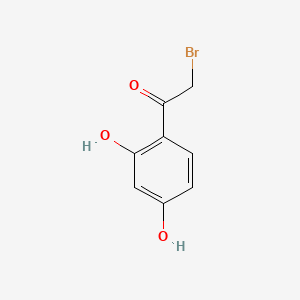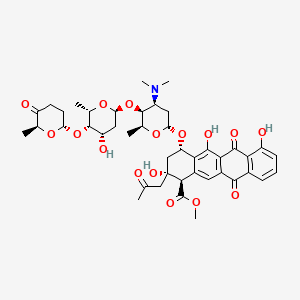
2-ブロモ-2',4'-ジヒドロキシアセトフェノン
概要
説明
2-Bromo-2’,4’-dihydroxyacetophenone is an organic compound with the molecular formula C8H7BrO3 It is a brominated derivative of dihydroxyacetophenone, characterized by the presence of bromine and hydroxyl groups on the aromatic ring
科学的研究の応用
2-Bromo-2’,4’-dihydroxyacetophenone has several applications in scientific research:
Industry: Used in the synthesis of various organic compounds and intermediates for pharmaceuticals and agrochemicals.
作用機序
Mode of Action
The exact mode of action of 2-Bromo-2’,4’-dihydroxyacetophenone is currently unknown due to the lack of specific studies on this compound . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the reactivity of brominated compounds like 2-Bromo-2’,4’-dihydroxyacetophenone . .
生化学分析
Biochemical Properties
2-Bromo-2’,4’-dihydroxyacetophenone plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with protein tyrosine phosphatases, inhibiting their activity. This interaction is crucial as it can modulate signaling pathways that are dependent on phosphorylation and dephosphorylation events .
Cellular Effects
The effects of 2-Bromo-2’,4’-dihydroxyacetophenone on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to alter the expression of genes involved in oxidative stress responses and apoptosis. Additionally, it can modulate metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 2-Bromo-2’,4’-dihydroxyacetophenone exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, the compound binds to the catalytic domain of protein tyrosine phosphatases, inhibiting their function and thereby affecting downstream signaling pathways. This inhibition can lead to alterations in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
The effects of 2-Bromo-2’,4’-dihydroxyacetophenone change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Bromo-2’,4’-dihydroxyacetophenone vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and potential toxicity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. High doses of the compound can result in adverse effects, including toxicity and disruption of normal cellular processes .
Metabolic Pathways
2-Bromo-2’,4’-dihydroxyacetophenone is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can affect pathways related to energy production, oxidative stress, and detoxification. These interactions can lead to changes in the levels of key metabolites and alterations in cellular metabolism .
Transport and Distribution
The transport and distribution of 2-Bromo-2’,4’-dihydroxyacetophenone within cells and tissues are critical for its activity. The compound can be transported by specific transporters and binding proteins, influencing its localization and accumulation. These interactions determine the compound’s availability and effectiveness in different cellular compartments .
Subcellular Localization
The subcellular localization of 2-Bromo-2’,4’-dihydroxyacetophenone affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with target biomolecules and the modulation of cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
2-Bromo-2’,4’-dihydroxyacetophenone can be synthesized through several methods. One common approach involves the bromination of 2,4-dihydroxyacetophenone using bromine or a brominating agent such as pyridinium hydrobromide perbromide in a suitable solvent like tetrahydrofuran (THF) at room temperature . Another method includes the reaction of dioxane dibromide with 3-hydroxy-4-iodoacetophenone in a dioxane-ethyl ether mixture .
Industrial Production Methods
Industrial production of 2-Bromo-2’,4’-dihydroxyacetophenone typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The specific details of industrial processes are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with optimizations for scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
2-Bromo-2’,4’-dihydroxyacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl groups can participate in oxidation or reduction reactions, leading to the formation of quinones or alcohols, respectively.
Condensation Reactions: It can undergo condensation reactions with aldehydes in the presence of catalysts like tin(II) chloride (SnCl2) or samarium(III) iodide (SmI3) to form α,β-unsaturated ketones.
Common Reagents and Conditions
Bromination: Bromine, pyridinium hydrobromide perbromide.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted acetophenones can be formed.
Oxidation Products: Quinones or carboxylic acids.
Reduction Products: Alcohols or hydroxy derivatives.
類似化合物との比較
2-Bromo-2’,4’-dihydroxyacetophenone can be compared with other brominated acetophenones and dihydroxyacetophenones:
2-Bromo-4’-hydroxyacetophenone: Similar structure but with only one hydroxyl group, leading to different reactivity and applications.
2-Chloro-3’,4’-dihydroxyacetophenone: Chlorinated analog with different electronic properties and reactivity.
2-Bromo-2’-methoxyacetophenone:
The uniqueness of 2-Bromo-2’,4’-dihydroxyacetophenone lies in its specific combination of bromine and hydroxyl groups, which confer distinct chemical properties and reactivity patterns, making it suitable for specialized applications in research and industry.
特性
IUPAC Name |
2-bromo-1-(2,4-dihydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,10-11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAULLGKGLGXMOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50947799 | |
| Record name | 2-Bromo-1-(2,4-dihydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50947799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2491-39-6 | |
| Record name | 1-(2,4-Dihydroxyphenyl)-2-bromoethanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-1-(2,4-dihydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50947799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dihydroxyphenacyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL FURAN-2-CARBOXYLATE](/img/structure/B1210146.png)


![5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1210150.png)










